molecular formula C31H47N5O10 B13737657 Phe-leu-glu-glu-ile

Phe-leu-glu-glu-ile

Cat. No.: B13737657
M. Wt: 649.7 g/mol
InChI Key: KEWXLNGNRRVVHV-OGKWMSSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phe-Leu-Glu-Glu-Ile (FLEEI) is a commercial pentapeptide composed of phenylalanine (Phe), leucine (Leu), two glutamic acid residues (Glu-Glu), and isoleucine (Ile). It is recognized for its structural complexity, particularly due to the presence of two negatively charged glutamic acid residues, which contribute to its hydrophilic and acidic properties. This peptide was utilized in a chromatographic study to evaluate the efficacy of mixed-mode separation techniques, where it demonstrated distinct elution behavior compared to other peptides . While its biological function remains unspecified in the provided evidence, its physicochemical properties, such as charge and hydrophobicity, make it a subject of interest in analytical chemistry and peptide research.

Properties

Molecular Formula

C31H47N5O10

Molecular Weight

649.7 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C31H47N5O10/c1-5-18(4)26(31(45)46)36-29(43)22(12-14-25(39)40)33-28(42)21(11-13-24(37)38)34-30(44)23(15-17(2)3)35-27(41)20(32)16-19-9-7-6-8-10-19/h6-10,17-18,20-23,26H,5,11-16,32H2,1-4H3,(H,33,42)(H,34,44)(H,35,41)(H,36,43)(H,37,38)(H,39,40)(H,45,46)/t18-,20-,21-,22-,23-,26-/m0/s1

InChI Key

KEWXLNGNRRVVHV-OGKWMSSFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for preparing peptides like Phe-leu-glu-glu-ile is solid-phase peptide synthesis (SPPS) . This method involves sequential addition of protected amino acids to a resin-bound growing peptide chain, allowing for efficient coupling and easy purification.

  • Resin Selection : Typically, a resin such as trityl or 2-chlorotrityl resin is used, which forms a covalent bond with the C-terminal amino acid, allowing for subsequent cleavage to release the peptide.

  • Protecting Groups : The amino acids are protected to prevent side reactions. The N-α-amino group is commonly protected by Fmoc (9-fluorenylmethyloxycarbonyl) groups, while side chains of glutamic acid are protected by tert-butyl esters (Glu(OtBu)) to avoid undesired reactions.

  • Coupling Reagents : Coupling is facilitated by reagents such as HATU or PyBOP, often in the presence of bases like 2,4,6-trimethylpyridine (TMP) or DIEA (N,N-diisopropylethylamine).

  • Synthesis Direction : The synthesis proceeds from the C-terminus (isoleucine) to the N-terminus (phenylalanine), adding one amino acid at a time in a stepwise manner to ensure sequence fidelity.

  • Cleavage and Deprotection : After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are simultaneously removed using trifluoroacetic acid (TFA) mixtures (e.g., TFA with scavengers such as triisopropylsilane and ethanedithiol).

  • Yield and Purity : The crude peptide obtained usually requires further purification to achieve pharmaceutical-grade purity.

Solution-Phase Synthesis and Fragment Condensation

Alternatively, solution-phase synthesis may be employed, especially for longer peptides or when fragment condensation is preferred.

  • This method involves synthesizing shorter peptide fragments separately and then coupling these fragments to form the full sequence.

  • It is less common for short peptides like this compound but can be useful for complex sequences or when solid-phase synthesis faces steric hindrance.

Purification Techniques

Post-synthesis, purification is critical to isolate the target peptide with high purity:

  • Reverse Phase High Performance Liquid Chromatography (RP-HPLC) is the standard purification method. The crude peptide solution is subjected to RP-HPLC, which separates peptides based on hydrophobicity, achieving purities of 96–99%.

  • Lyophilization or Spray Drying : After purification, the peptide solution can be lyophilized (freeze-dried) or spray-dried to obtain a stable, freely flowable powder form suitable for storage and further use.

  • Additional Purification : Techniques like ultrafiltration, anion-exchange chromatography, and gel filtration chromatography may be used sequentially for peptides derived from protein hydrolysates or complex mixtures.

Advanced Synthetic Approaches

Recent advances include asymmetric hydrogenation methods using cobalt catalysts for synthesizing peptides containing unnatural amino acids or modified residues, which could be adapted for peptides like this compound if stereochemical control is critical.

Detailed Research Outcomes and Data Tables

Representative Synthesis Protocol (Adapted from Literature)

Step Description Reagents/Conditions Outcome
1 Resin Loading with C-terminal Isoleucine 2-chlorotrityl resin, Fmoc-Ile-OH, coupling reagent (HATU), base (TMP) Resin-bound Ile
2 Fmoc Deprotection 20% piperidine in DMF Free amine on resin
3 Coupling of Glutamic Acid (twice) Fmoc-Glu(OtBu)-OH, HATU, DIEA, DMF Peptide elongated by two Glu residues
4 Coupling of Leucine Fmoc-Leu-OH, HATU, DIEA, DMF Peptide elongated by Leu
5 Coupling of Phenylalanine (N-terminal) Boc-D-Phe or Fmoc-Phe-OH, HATU, DIEA, DMF Full pentapeptide assembled
6 Final Deprotection and Cleavage TFA/TIS/EDT cocktail, 2 hours at RT Crude peptide released
7 Purification RP-HPLC with 0.1% TFA in water (solvent A) and 70% acetonitrile in water (solvent B) gradient Purified peptide (96-99% purity)
8 Drying Lyophilization or spray drying Stable peptide powder

Purity and Yield Data (Typical Values)

Parameter Value
Crude Peptide Yield 70-85% based on resin loading
Purity after RP-HPLC 96-99% (area under curve)
Final Peptide Recovery 50-70% after purification
Typical Peptide Concentration in Solution 1-15% (w/w) before drying

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Phe-leu-glu-glu-ile can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Amino acid derivatives, protecting groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine can yield phenylalanine hydroxyl derivatives .

Scientific Research Applications

The applications of the compound Phe-Leu-Glu-Glu-Ile are still being researched. Studies suggest its involvement in biological processes and potential uses in scientific research .

Composition and structure
The compound this compound is a peptide composed of five amino acids: phenylalanine, leucine, glutamic acid, glutamic acid, and isoleucine . Peptides such as this compound are of interest in biochemistry and pharmacology because of their diverse biological activities.

Biological Activities

Excess dietary amino acids, including leucine, glutamic acid, phenylalanine, and isoleucine, have been associated with reduced feed intake, increased satiation, and extended satiety in pigs . Studies with pigs suggest that leucine and phenylalanine can affect satiety and insulin levels :

  • Leucine Oral administration of leucine increased plasma levels of the satiety hormone cholecystokinin (CCK) .
  • Phenylalanine Phenylalanine caused a significant, long-lasting increase in glucagon-like peptide 1 (GLP-1) plasma levels, an incretin .

Detection of Bilirubin
Research has also explored methods for detecting subcellular bilirubin using proteins like UnaG, which involves transforming cells with recombinant vectors and measuring fluorescence intensity . Although the search results do not directly link "this compound" to bilirubin detection, they highlight the broader context of using amino acids and proteins in cellular and molecular biology .

Mechanism of Action

The mechanism of action of Phe-leu-glu-glu-ile involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the biological context and the specific targets involved .

Comparison with Similar Compounds

Key Observations :

  • Charge Differences : FLEEI’s net charge (-2) distinguishes it from positively charged peptides like Pro-Phe-Gly-Lys (+1) and Tyr-Ile-Gly-Ser-Arg (+1). This property likely influenced its retention time in hydrophilic interaction liquid chromatography (HILIC) .
  • Hydrophobicity : Despite containing hydrophobic residues (Phe, Leu, Ile), the dual Glu residues reduce overall hydrophobicity, placing it between Trp-Gly (low) and Val-Glu-Pro-Ile-Pro-Tyr (high).
  • Separation Efficiency : All peptides achieved similar separation efficiency (~2 million theoretical plates), indicating the method’s robustness for diverse peptide profiles.

Functional and Analytical Comparisons

(a) Glutamic Acid-Rich Peptides

  • Glu-Glu (CAS 3929-61-1) : A dipeptide with two glutamic acids. Compared to FLEEI, Glu-Glu lacks hydrophobic residues and has a higher charge density (-2 vs. FLEEI’s -2, but with half the molecular weight). This makes Glu-Glu more soluble in aqueous environments but less suitable for studies requiring hydrophobic interactions .
  • Val-Glu-Pro-Ile-Pro-Tyr : A hexapeptide with one Glu residue. Its net charge (-1) and longer chain result in different chromatographic behavior, emphasizing the role of chain length in separation dynamics .

(b) Modified Peptides

  • Z-Gly-Leu (CAS 1421-69-8) : A synthetic dipeptide with a benzyloxycarbonyl (Z) protecting group. Unlike FLEEI, Z-Gly-Leu is chemically modified to enhance stability during synthesis. Its hydrophobicity and molecular weight (322.4 Da) are lower than FLEEI’s, making it a simpler model for studying peptide modifications .

(c) Wheat Glutenin Subunits (HMW-GS/LMW-GS)

For example:

  • Glu-D1 (5+10 subunits) : These HMW-GS subunits enhance dough strength due to their cysteine-rich domains, contrasting with FLEEI’s lack of disulfide bonds .
  • Glu-A3d and Glu-B3g: LMW-GS subunits associated with superior baking quality. Their glutamine-rich sequences differ from FLEEI’s acidic Glu residues, underscoring how amino acid composition dictates functional outcomes in proteins versus small peptides .

Biological Activity

Phe-Leu-Glu-Glu-Ile (abbreviated as PLEEI) is a peptide composed of five amino acids: phenylalanine (Phe), leucine (Leu), glutamic acid (Glu), and isoleucine (Ile). This peptide has garnered interest in various fields of biological research due to its potential biological activities, including its role in metabolic processes, enzyme inhibition, and therapeutic applications.

Structural Characteristics

PLEEI is a pentapeptide with a specific sequence that influences its biological properties. The presence of aromatic and branched-chain amino acids contributes to its hydrophobic characteristics, which can affect its interaction with biological membranes and proteins.

1. Enzyme Inhibition

Research has indicated that peptides similar to PLEEI exhibit significant enzyme inhibitory activities. For instance, peptides containing aromatic residues such as phenylalanine have shown effective inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. A study highlighted that tripeptides with aromatic residues at their C-terminus demonstrated superior ACE-inhibitory action compared to longer peptides .

2. Antioxidant Properties

Peptides derived from food sources often possess antioxidant properties. PLEEI's amino acid composition may allow it to scavenge free radicals, thus protecting cells from oxidative stress. This activity is particularly important in preventing chronic diseases associated with oxidative damage.

3. Metabolic Regulation

The peptide may also influence metabolic pathways. Research has shown that specific sequences in peptides can modulate the activity of metabolic enzymes, potentially impacting glucose metabolism and insulin sensitivity . The presence of glutamic acid in PLEEI could play a role in these regulatory mechanisms.

Case Study 1: ACE Inhibition

A study investigated the ACE-inhibitory effects of various peptides, including those with sequences similar to PLEEI. The results demonstrated that peptides with hydrophobic and aromatic residues effectively inhibited ACE activity, suggesting potential applications in managing hypertension .

Case Study 2: Antioxidant Activity

In another study, the antioxidant capacity of food-derived peptides was evaluated. Peptides similar to PLEEI were found to significantly reduce oxidative stress markers in vitro, indicating their potential as functional food ingredients that can enhance health by combating oxidative damage .

Research Findings

Study Focus Findings
ACE InhibitionPeptides with aromatic residues showed significant ACE-inhibitory activity.
Antioxidant ActivitySimilar peptides reduced oxidative stress markers significantly.
Metabolic RegulationPeptides modulated metabolic enzyme activities affecting glucose metabolism.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing FLEEI with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is widely employed. Critical steps include:

  • Coupling efficiency : Double couplings for glutamic acid residues to avoid incomplete reactions .
  • Purification : Reverse-phase HPLC with C18 columns, using gradients of 0.1% TFA in water/acetonitrile .
  • Purity validation : ≥95% purity via analytical HPLC and mass spectrometry (MS) .

Q. How should researchers characterize the structural identity of FLEEI?

  • Methodological Answer : Combine multiple orthogonal techniques:

  • Mass spectrometry : Confirm molecular weight (MW: 694.8 Da) via MALDI-TOF or ESI-MS .
  • NMR spectroscopy : Use 2D COSY and TOCSY to resolve backbone protons and verify sequence .
  • Amino acid analysis : Post-hydrolysis quantification to validate residue stoichiometry .

Q. What experimental controls are essential for studying FLEEI’s stability?

  • Methodological Answer :

  • Temperature/pH stability assays : Compare degradation kinetics at 4°C vs. 25°C in buffers (pH 2–9) .
  • Protease resistance : Incubate with trypsin/chymotrypsin and monitor via SDS-PAGE .
  • Long-term storage : Lyophilize with cryoprotectants (e.g., trehalose) and assess aggregation via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How to design dose-response experiments for FLEEI’s bioactivity in cell-based assays?

  • Methodological Answer :

  • Range-finding : Use logarithmic dilutions (1 nM–100 µM) to identify EC50/IC50 values .
  • Negative controls : Include scrambled-sequence peptides and vehicle-only treatments .
  • Endpoint selection : Measure apoptosis (Annexin V/PI staining) or cytokine release (ELISA) with triplicate technical replicates .
    • Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare groups; report p-values and effect sizes .

Q. How to address contradictions in FLEEI’s reported receptor-binding affinities?

  • Methodological Answer :

  • Assay variability : Compare surface plasmon resonance (SPR) vs. isothermal titration calorimetry (ITC) data to distinguish kinetic vs. thermodynamic binding parameters .
  • Buffer conditions : Re-test under standardized ionic strength (e.g., 150 mM NaCl, pH 7.4) to minimize nonspecific interactions .
  • Data reconciliation : Perform meta-analysis using random-effects models to quantify heterogeneity across studies .

Q. What strategies improve reproducibility in FLEEI’s in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Animal models : Use transgenic knockouts to isolate target-mediated clearance pathways .
  • Sampling schedule : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-injection for non-compartmental analysis .
  • Bioanalytical validation : Ensure LC-MS/MS methods meet FDA guidelines for accuracy (±15%) and precision (CV <20%) .

Key Recommendations for Researchers

  • Literature review : Prioritize studies with full experimental protocols (e.g., Beilstein Journal guidelines) .
  • Data reporting : Follow STREGA guidelines for peptide synthesis and characterization .
  • Ethical compliance : Obtain IRB/IACUC approvals for animal/human studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.